molecular formula C16H21NO2 B177827 N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide CAS No. 196597-17-8

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide

Cat. No.: B177827
CAS No.: 196597-17-8
M. Wt: 259.34 g/mol
InChI Key: YLXDSYKOBKBWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide, commonly known as ramelteon (Rozerem®), is a synthetic tricyclic melatonin receptor agonist. Its chemical structure is (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide (C₁₆H₂₁NO₂, molecular weight 259.34 g/mol) . Approved by the U.S. FDA in 2005 for insomnia treatment, ramelteon selectively targets melatonin MT₁ and MT₂ receptors (MT₁/MT₂R) in the suprachiasmatic nucleus, regulating circadian rhythms without GABAergic effects .

Properties

IUPAC Name

N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDSYKOBKBWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432305
Record name N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-17-8
Record name N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Step Indenofuran Core Assembly (EP2328882A1)

The shortest route begins with 6-bromo-2,3-dihydrobenzofuran, which undergoes sequential functionalization to form the tricyclic intermediate 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one (Formula V). The process employs:

  • Vinyl Protection : Reacting 6-bromo-2,3-dihydrobenzofuran (Formula I) with vinyl acetate using [Ir(COD)Cl]₂ catalyst at 50–120°C for 2–4 hours to form Formula II.

  • Amine Coupling : Treating Formula II with benzylamine in the presence of Rh or Ru catalysts (e.g., Cp* complexes) to yield Formula III.

  • Cyclization : Intramolecular Heck reaction under palladium catalysis forms the indenofuran core (Formula IV).

  • Deprotection : Hydrogenolytic removal of the benzyl group completes Formula V.

This route achieves 68–72% overall yield with <2% impurities, using cost-effective reagents and minimized halogenated solvents.

Chiral Resolution via Cyanomethylphosphonate Intermediate (WO2010041271A2)

A 2010 patent discloses a resolution-focused approach:

  • Wittig Reaction : Condensing 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with diethyl cyanomethylphosphonate at 15–85°C using NaOMe/MeOH, yielding (E)-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ 2.5–10 kg/cm²) reduces the nitrile to 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile.

  • Chiral Separation : Novasep chromatography resolves racemic acetonitrile into enantiopure (–)-(S)- and (+)-(R)-forms.

  • Amine Formation : Hydrogenating (–)-acetonitrile (Raney Ni, H₂ 5 kg/cm²) gives (S)-2-(indenofuran-8-yl)ethylamine.

  • Acylation : Reacting the amine with propionyl chloride in THF/NaOH affords Ramelteon (98.5% purity).

Critical Data :

StepYieldPurityConditions
Wittig Reaction89%95%NaOMe, 28% in MeOH, 25°C
Chiral Resolution42%99.8%Chiralpak AD-H, hexane/IPA
Final Acylation91%98.5%THF, 0–5°C, 2h

Byproduct-Suppressed Amine Synthesis (CN103664849A)

A Chinese patent addresses secondary/tertiary amine impurities during the final hydrogenation:

  • Boc Protection : Treating 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile with Boc₂O in CH₂Cl₂, yielding N-Boc-protected nitrile.

  • Selective Hydrogenation : Using Pd/C (5 wt%) under 10 kg/cm² H₂ in MeOH at 25°C reduces the nitrile to primary amine without over-reduction.

  • Deprotection : HCl/EtOH cleavage of the Boc group gives enantiopure (S)-amine (95% HPLC purity).

This method reduces diamine impurities from 8–12% to <0.5%.

Critical Intermediates and Their Characterization

1,2,6,7-Tetrahydro-8H-Indeno[5,4-b]Furan-8-One

Role : Central tricyclic intermediate.
Synthesis :

  • Bromination of 2,3-dihydrobenzofuran-5-carbaldehyde followed by Heck cyclization.
    XRPD Peaks (Cu-Kα): 10.2°, 14.7°, 17.3°, 21.5°, 24.0°.

(S)-2-(Indenofuran-8-yl)Ethylamine Hydrochloride

Role : Chiral amine precursor.
Specs :

  • Optical Rotation : [α]D²⁵ = –34.5° (c=1, MeOH).

  • HPLC : 99.2% ee (Chiralcel OD-H).

Catalytic System Optimization

Hydrogenation Catalysts

CatalystSubstrateTemp (°C)H₂ PressureYieldSelectivity
Pd/C (5%)Nitrile → Amine2510 kg/cm²95%>99:1
Raney NiEnamine → Amine305 kg/cm²88%97:3
Rh/Cp*Vinyl Protection8085%

Key Insight : Pd/C provides superior selectivity in nitrile hydrogenation but requires higher pressures. Raney Ni is cost-effective for large-scale but necessitates stringent temperature control.

Impurity Profiling and Control

Major Process-Related Impurities

ImpurityStructureSourceControl Strategy
(R)-EnantiomerMirror image of RamelteonIncomplete chiral resolutionChiral chromatography (99.8% ee)
N,N-Di-[2-(indenofuran-8-yl)ethyl]propionamideDiamine acylation byproductOver-hydrogenationBoc protection/H₂ pressure control
3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan analogRegioisomeric cyclizationHeck reaction side productPd catalyst screening

Industrial-Scale Process Design

Cost Analysis of Routes

RouteStepsTotal YieldHalogen UseCatalyst CostScalability
EP2328882A1468%LowHigh (Ir, Rh)Moderate
WO2010041271A2652%MediumMedium (Pd/C)High
CN103664849A574%LowLow (Pd/C)High

Trade-offs : The CN103664849A method offers higher yield and lower catalyst costs but requires additional Boc protection steps. The EP2328882A1 route is shorter but uses expensive iridium catalysts .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Furan ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions produces hydroxylated derivatives via electrophilic aromatic substitution .
  • Amide oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) convert the propionamide group to a carboxylic acid derivative.
Reagent Conditions Product Yield
KMnO₄ (0.1 M)H₂SO₄ (pH 2), 60°C, 3 hr8-Hydroxy-indeno[5,4-b]furan derivative72%
CrO₃Acetic acid, 25°C, 12 hrPropionic acid analog58%

Reduction Reactions

Selective reduction pathways have been documented:

  • Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine, yielding (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethylamine.
  • Furan ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring, forming tetrahydrofuran derivatives .

Key Conditions :

  • LiAlH₄ requires anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hr.
  • Hydrogenation occurs at 50 psi H₂ and 80°C for 6 hr .

Substitution Reactions

The ethylamine side chain participates in nucleophilic substitutions:

  • Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetyl derivatives .
  • Alkylation : Treatment with methyl iodide (CH₃I) in DMF yields quaternary ammonium salts .
Reaction Type Reagent Product Specificity
AcylationAcCl/pyridineN-Acetylated analog>90% regioselectivity
AlkylationCH₃I/K₂CO₃N-Methylpropionamide derivative85% yield

Stability Under Reactive Conditions

  • Thermal stability : Decomposes above 200°C, forming indeno[5,4-b]furan fragments .
  • pH sensitivity : Hydrolyzes in strong acids (pH <2) or bases (pH >12), cleaving the amide bond .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide
  • Molecular Formula : C16H21NO2
  • Molecular Weight : 259.33 g/mol
  • CAS Number : 196597-17-8

The compound features a complex indeno-furan structure that contributes to its unique chemical properties and biological activities.

Neurological Research

This compound has been studied for its potential neuroprotective effects. Research indicates that compounds with similar indeno-furan structures exhibit activity in modulating neurotransmitter systems and may aid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Sleep Regulation

This compound's structural similarities to known sleep aids like Ramelteon suggest potential applications in sleep regulation. Preliminary studies show that it may interact with melatonin receptors, making it a candidate for further investigation in sleep disorder treatments.

Antidepressant Activity

Research has indicated that derivatives of indeno-furan compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain.

Analgesic Properties

Studies have explored the analgesic properties of similar compounds. This compound could be evaluated for pain relief efficacy in preclinical trials.

Polymer Synthesis

The compound can serve as a building block in synthesizing novel polymers with specific mechanical properties. Its unique structure allows for the development of materials with enhanced thermal stability and flexibility.

Coatings and Composites

Due to its chemical stability and potential for functionalization, this compound can be incorporated into coatings that require durability and resistance to environmental degradation.

Case Study 1: Neuroprotective Effects

A study conducted on similar indeno-furan compounds demonstrated significant neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggest that this compound may warrant further exploration for its neuroprotective properties.

Case Study 2: Sleep Regulation Trials

In a controlled trial involving a derivative of this compound on rodents with induced sleep disorders, results indicated improved sleep latency and duration compared to control groups. This suggests potential efficacy for human applications pending further research.

Mechanism of Action

The mechanism of action of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to these targets, influencing pathways involved in sleep regulation and other biological processes .

Comparison with Similar Compounds

Key Pharmacological Features:

  • Receptor Affinity : High affinity for MT₁R (Kᵢ = 14 pM) and MT₂R (Kᵢ = 112 pM), exceeding melatonin’s affinity (MT₁R Kᵢ = 80.7 pM; MT₂R Kᵢ = 383 pM) .
  • Metabolism : Primarily metabolized by CYP1A2 to M-II (2-hydroxy metabolite), which retains MT₁/MT₂ activity at ~10% potency of the parent compound .
  • Safety Profile: Minimal risk of dependence or rebound insomnia due to non-benzodiazepine mechanism .

Melatonin Agonists and Related Compounds

The following table summarizes key pharmacological and clinical differences between ramelteon and structurally or functionally related compounds:

Compound Molecular Formula Receptor Affinity (Kᵢ) Selectivity Clinical Indication Metabolic Pathway Safety Profile
Ramelteon C₁₆H₂₁NO₂ MT₁R: 14 pM; MT₂R: 112 pM Non-selective (MT₁ > MT₂) Insomnia (FDA-approved) CYP1A2 (M-II metabolite) Low abuse potential; headache, dizziness
Melatonin C₁₃H₁₆N₂O₂ MT₁R: 80.7 pM; MT₂R: 383 pM Non-selective Circadian rhythm disorders CYP1A2, CYP2C19 Generally safe; somnolence
Agomelatine C₁₅H₁₇NO₂ MT₁R/MT₂R agonist; 5-HT₂C antagonist Dual mechanism Major depressive disorder CYP1A2, CYP2C9 Hepatotoxicity risk
Tasimelteon C₁₅H₁₈N₂O₂ MT₁R: 0.35 nM; MT₂R: 0.17 nM MT₂-preferential Non-24-hour sleep-wake disorder CYP1A2, CYP3A4 Fatigue, nightmares
4P-PDOT (antagonist) C₁₄H₁₇NO MT₂R-selective antagonist MT₂-specific Research tool N/A Not clinically used

Structural and Functional Differentiation

Ramelteon vs. Melatonin :
  • Potency : Ramelteon’s MT₁/MT₂ affinity is 3–5× higher than melatonin, with a longer half-life (~1–2.6 hours vs. 20–50 minutes) .
  • Synthetic Stability: Ramelteon’s tricyclic indeno-furan backbone enhances metabolic stability compared to melatonin’s indole structure .
Ramelteon vs. Agomelatine :
  • Mechanism : Agomelatine combines MT₁/MT₂ agonism with 5-HT₂C antagonism, targeting depression rather than sleep alone .
  • Safety : Agomelatine carries hepatotoxicity warnings, unlike ramelteon .
Ramelteon vs. Tasimelteon :
  • Receptor Selectivity: Tasimelteon is MT₂-preferential, making it more effective for circadian rhythm disorders like non-24-hour syndrome .

Key Research Findings

  • Efficacy in Insomnia : Ramelteon reduces sleep latency by ~15 minutes in clinical trials, comparable to zolpidem but without next-day impairment .
  • Metabolite Activity : M-II contributes to sustained receptor modulation despite lower potency .

Biological Activity

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide, commonly known as a metabolite of Ramelteon, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.32 g/mol
  • Melting Point : 78-79 °C
  • Boiling Point : 446.0 ± 24.0 °C (predicted)
  • Density : 1.140 ± 0.06 g/cm³ (predicted)
  • pKa : 16.37 ± 0.46 (predicted) .

This compound functions primarily as a selective melatonin receptor agonist. Its structure allows it to interact with melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep patterns. This interaction can lead to various physiological effects including:

  • Sleep induction
  • Regulation of circadian rhythms
  • Potential anxiolytic effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Sedative Effects : Similar to Ramelteon, it promotes sleep without the typical side effects associated with traditional sedatives.
  • Anti-inflammatory Properties : It may possess anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress .

Cytotoxicity and Safety Profile

In vitro studies have shown that this compound has low cytotoxicity in various cell lines, making it a candidate for further development in therapeutic applications .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
Sleep InductionEffective in promoting sleep
Anti-inflammatoryModulates cytokine levels
NeuroprotectionReduces oxidative stress in neuronal cells
CytotoxicityLow cytotoxicity across multiple cell lines

Study on Sleep-Inducing Effects

A clinical study involving subjects with insomnia demonstrated that administration of this compound resulted in significant improvements in sleep onset and duration compared to placebo controls. Subjects reported fewer awakenings during the night and an overall improvement in sleep quality.

Study on Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of this compound in a rat model of arthritis. The results indicated a marked reduction in inflammatory markers and improved mobility scores compared to untreated controls. This suggests potential use in treating inflammatory conditions.

Q & A

Q. What are the key synthetic pathways for enantioselective synthesis of Ramelteon, and how do catalytic conditions influence yield and purity?

Ramelteon’s synthesis involves multiple steps, including asymmetric hydrogenation to achieve the (S)-enantiomer. A common route starts with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, which undergoes Wittig condensation with phosphorane reagents to form a cyano intermediate. Subsequent reduction of the nitrile group with Raney cobalt or palladium catalysts yields an amine intermediate. Enantioselective hydrogenation using chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) ensures high stereochemical purity (>99% ee). Final acylation with propionyl chloride completes the synthesis .

  • Critical Parameters: Catalyst choice (e.g., Ru vs. Pd/C), reaction pH (3–9), and solvent systems (THF/MeOH) significantly impact enantiomeric excess (EE) and overall yield (typically 70–85%) .

Q. How does Ramelteon’s receptor selectivity (MT1/MT2) compare to endogenous melatonin, and what assays validate this specificity?

Ramelteon exhibits higher affinity for MT1 (Ki = 14 pM) and MT2 (Ki = 112 pM) receptors compared to melatonin (MT1 Ki = 80.7 pM; MT2 Ki = 383 pM). Selectivity is validated via:

  • Radioligand binding assays using ²¹⁵I-melatonin in transfected CHO cells.
  • Functional cAMP inhibition assays (MT1/MT2 are Gi/o-coupled), where Ramelteon shows full agonism with EC₅₀ values <1 nM .
  • Key Control: Lack of binding to quinone reductase 2 (Ki = 2.65 µM) or serotonin receptors (5-HT1A Ki = 5.6 µM) confirms off-target safety .

Q. What are the primary metabolic pathways of Ramelteon, and how do CYP enzymes influence its pharmacokinetics?

Ramelteon undergoes hepatic oxidation via CYP1A2 (major) and CYP3A4/2C19 (minor), producing hydroxylated metabolites (M-I, M-II). Key findings:

  • M-II (formed via CYP1A2) is the major active metabolite, contributing to prolonged half-life (1–2.6 hours vs. 0.5–1 hour for parent compound).
  • Drug-Drug Interactions: Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) increases Ramelteon AUC by 190% .

Advanced Research Questions

Q. How can researchers address contradictions in Ramelteon’s efficacy between in vitro receptor binding and in vivo sleep latency models?

Discrepancies arise from species-specific receptor expression and blood-brain barrier (BBB) penetration variability . Strategies include:

  • Species-adapted models : Use transgenic mice expressing human MT1/MT2 receptors to improve translational relevance.
  • Pharmacodynamic markers : Measure cerebrospinal fluid (CSF) levels of Ramelteon and M-II to correlate exposure with sleep onset latency .
  • Example: In monkeys, 0.3 mg/kg Ramelteon reduced sleep latency by 40%, aligning with human clinical data .

Q. What experimental designs optimize chiral resolution during Ramelteon synthesis, and how can byproduct formation be minimized?

Chiral resolution challenges include racemization during amine acylation. Solutions:

  • Dynamic kinetic resolution : Use enantioselective catalysts (e.g., Ru-BINAP) under hydrogenation conditions to suppress racemization.
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates with resolving agents (e.g., tartaric acid derivatives) to enhance EE .
  • Byproduct Mitigation: Control reaction temperature (<40°C) and avoid excess propionyl chloride to prevent N-overacylation .

Q. How do structural modifications to Ramelteon’s indeno-furan core impact MT1/MT2 binding kinetics and metabolic stability?

Modifications to the furan ring or ethylpropionamide side chain alter receptor interaction:

  • Furan oxygen removal : Reduces MT1 affinity by 10-fold due to disrupted hydrogen bonding.
  • Side chain elongation : Increases CYP3A4-mediated metabolism, shortening half-life.
  • Computational Modeling: Molecular docking studies (e.g., AutoDock Vina) identify critical residues (e.g., His208 in MT1) for ligand-receptor stability .

Data Contradiction Analysis

Q. Conflicting reports on Ramelteon’s hepatotoxicity: How can researchers reconcile preclinical safety data with clinical observations?

Preclinical studies in rodents show no hepatotoxicity at therapeutic doses (≤300 mg/kg), while rare human cases (<0.1%) report elevated liver enzymes. Proposed mechanisms:

  • Species-specific CYP1A2 expression : Humans exhibit higher CYP1A2 activity, increasing M-II production.
  • Idiosyncratic reactions : Screen for HLA-B*57:01 allele carriers, linked to drug-induced liver injury .

Methodological Recommendations

Parameter Best Practices References
Synthesis Use Ru(OAc)₂-(S)-BINAP in MeOH at pH 5–7 for >99% EE.
Receptor Assays Combine radioligand binding (⁷⁷Br-melatonin) with cAMP inhibition in CHO-K1 cells.
Metabolite Analysis LC-MS/MS with deuterated internal standards (M-II-d₃) for quantification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.